molecular formula C13H12N2 B8777264 5-(Pyridin-4-yl)indoline CAS No. 90679-08-6

5-(Pyridin-4-yl)indoline

Cat. No.: B8777264
CAS No.: 90679-08-6
M. Wt: 196.25 g/mol
InChI Key: DAQYEMLWVIQCRV-UHFFFAOYSA-N
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Description

5-(Pyridin-4-yl)indoline is a heterocyclic compound that features both an indoline and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyridin-4-yl)indoline typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach is the Suzuki–Miyaura coupling, which uses boron reagents to form carbon-carbon bonds under palladium catalysis .

Industrial Production Methods: Industrial production methods for this compound often involve scalable versions of the aforementioned synthetic routes. These methods are optimized for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions: 5-(Pyridin-4-yl)indoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Alkyl halides, acid catalysts.

Major Products:

    Oxidation: Indole derivatives.

    Reduction: Piperidine derivatives.

    Substitution: N-alkylated indoline derivatives.

Mechanism of Action

The mechanism of action of 5-(Pyridin-4-yl)indoline involves its interaction with various molecular targets. The indoline moiety can interact with proteins through hydrogen bonding and hydrophobic interactions, while the pyridine ring can coordinate with metal ions and participate in π-π stacking interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Properties

CAS No.

90679-08-6

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

IUPAC Name

5-pyridin-4-yl-2,3-dihydro-1H-indole

InChI

InChI=1S/C13H12N2/c1-2-13-12(5-8-15-13)9-11(1)10-3-6-14-7-4-10/h1-4,6-7,9,15H,5,8H2

InChI Key

DAQYEMLWVIQCRV-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=C(C=C2)C3=CC=NC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 1-acetyl-5-(4-pyridinyl)indoline (715 mg) in ethanol (20 mL) was added 1N sodium hydroxide aqueous solution (1.8 mL) and the mixture was refluxed for 16 hours. The mixture was extracted with ethyl acetate and the separated organic layer was washed with brine, dried over magnesium sulfate, and evaporated in vacuo. The residue was purified by column chromatography on silica gel eluting with ethyl acetate to give 5-(4-pyridinyl)indoline (240 mg) as an yellow powder.
Quantity
715 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step Two

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